Cy7 diacid

Fluorescence Microscopy In Vivo Imaging Bioconjugation

Cy7 diacid (Sulfo-Cy7 diacid) is a sulfonated, near-infrared (NIR) cyanine dye belonging to the heptamethine class. Its core structure consists of two indolenine moieties linked by a polymethine chain, conferring strong absorption and emission in the NIR-I window, typically with excitation/emission maxima around 740-750 nm and 770-780 nm, respectively.

Molecular Formula C39H49BrN2O4
Molecular Weight 689.7 g/mol
Cat. No. B12322769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7 diacid
Molecular FormulaC39H49BrN2O4
Molecular Weight689.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-]
InChIInChI=1S/C39H48N2O4.BrH/c1-38(2)30-20-14-16-22-32(30)40(28-18-8-12-26-36(42)43)34(38)24-10-6-5-7-11-25-35-39(3,4)31-21-15-17-23-33(31)41(35)29-19-9-13-27-37(44)45;/h5-7,10-11,14-17,20-25H,8-9,12-13,18-19,26-29H2,1-4H3,(H-,42,43,44,45);1H
InChIKeyBPGNRSBFKVCFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy7 Diacid: A Near-Infrared, Dual-Carboxyl Cyanine Dye for Bioconjugation and Deep-Tissue Imaging


Cy7 diacid (Sulfo-Cy7 diacid) is a sulfonated, near-infrared (NIR) cyanine dye belonging to the heptamethine class [1]. Its core structure consists of two indolenine moieties linked by a polymethine chain, conferring strong absorption and emission in the NIR-I window, typically with excitation/emission maxima around 740-750 nm and 770-780 nm, respectively [2]. The 'diacid' designation refers to the presence of two carboxylic acid (-COOH) functional groups, which are typically attached to the terminal ends of the molecule [3]. This design provides two reactive handles for covalent attachment to amine-containing biomolecules (e.g., antibodies, peptides) or amine-functionalized surfaces via carbodiimide-mediated amide bond formation [4]. The additional incorporation of sulfonate (-SO₃⁻) groups enhances aqueous solubility and mitigates dye aggregation in biological media [3].

Why Cy7 Diacid Cannot Be Readily Replaced by Generic Cyanine Dyes in Demanding Bioassays


Selecting a generic Cy7 analog for a Cy7 diacid-based application carries significant risk of experimental failure due to critical differences in solubility, conjugation chemistry, and resultant conjugate performance. Unfunctionalized Cy7 or Cy7.5 dyes exhibit limited water solubility and lack native reactive handles, necessitating the use of organic co-solvents that can denature sensitive proteins during labeling [1]. In contrast, the sulfonated, dual-carboxyl structure of Cy7 diacid ensures aqueous solubility and provides two orthogonal conjugation sites, enabling precise control over the degree of labeling and conjugate architecture [2]. More importantly, simple substitution can severely compromise assay signal-to-background ratio; the improved quantum yield and photostability of the sulfonated Cy7 scaffold [3] are essential for achieving the high sensitivity and long-term signal retention required in advanced NIR imaging, whereas many in-class alternatives exhibit rapid photobleaching or lower brightness under identical illumination conditions [4].

Quantitative Performance Differentiation of Cy7 Diacid Against Key NIR Comparators


Superior Aqueous Solubility of Cy7 Diacid versus Non-Sulfonated Cy7 Analogues

Cy7 diacid (Sulfo-Cy7 diacid) exhibits significantly enhanced aqueous solubility compared to non-sulfonated Cy7 dyes, a critical parameter for efficient and reproducible bioconjugation in physiological buffers. The presence of two sulfonate groups in Sulfo-Cy7 diacid enables solubility exceeding 5 mg/mL in aqueous media, whereas non-sulfonated Cy7 derivatives typically require ≥10% organic co-solvent (e.g., DMSO or DMF) to achieve even modest solubility of ~0.5-1 mg/mL [1]. This fundamental difference eliminates the need for potentially protein-denaturing organic additives during labeling reactions [2].

Fluorescence Microscopy In Vivo Imaging Bioconjugation

Enhanced Quantum Yield of Cy7 Diacid (Sulfo-Cy7) versus Parent Cy7 Fluorophore

The sulfonated Cy7 scaffold, the core of Cy7 diacid, demonstrates a quantifiably higher fluorescence quantum yield (Φ) compared to the non-sulfonated parent Cy7 fluorophore. Commercial technical datasheets consistently report a 23% improvement in quantum yield for Sulfo-Cyanine7 relative to standard Cy7 [1]. This enhancement is attributed to the sulfonate groups' ability to suppress non-radiative decay pathways and reduce dye aggregation in aqueous environments [2].

NIR Fluorescence Bioimaging Flow Cytometry

Dual Conjugation Capacity of Cy7 Diacid versus Monofunctional Cy7 Alternatives

Cy7 diacid possesses two reactive carboxylic acid moieties, providing a unique dual-conjugation capability that is absent in standard monofunctional Cy7 derivatives like Cy7-NHS ester. This bifunctionality enables the attachment of Cy7 diacid to two distinct molecular entities simultaneously, or to a single molecule with a defined stoichiometry of 2:1 (dye:protein), offering flexibility in conjugate design [1]. Monofunctional dyes are limited to attaching a single fluorophore per reaction site [2].

Antibody-Dye Conjugates Biosensors Targeted Imaging

Improved Photostability of Sulfo-Cy7 Scaffold Relative to Non-Sulfonated Cy7

The sulfonated Cy7 core, which constitutes the fluorophore of Cy7 diacid, demonstrates enhanced resistance to photobleaching compared to its non-sulfonated counterpart. While absolute photobleaching rates are highly dependent on illumination intensity and environment, the Sulfo-Cy7 analog is widely documented in technical literature as possessing "higher photostability" [1]. This characteristic is critical for applications requiring prolonged or repeated illumination. In contrast, the non-sulfonated Cy7 scaffold is known for its relatively poor photostability, often bleaching significantly within minutes of continuous exposure [2].

Live-Cell Imaging Time-Lapse Microscopy Super-Resolution Microscopy

Optimized Research and Industrial Use Cases for Cy7 Diacid


High-Sensitivity NIR Immunoassays and Protein Microarrays

The 23% enhanced quantum yield of the Sulfo-Cy7 scaffold [1] makes Cy7 diacid an ideal fluorophore for maximizing the limit of detection in plate-based assays and protein arrays. When conjugated to detection antibodies via its reactive carboxyl groups, it provides a brighter signal per binding event compared to antibodies labeled with standard Cy7. This allows researchers to detect lower concentrations of target analytes or use less precious sample material, directly addressing the need for higher assay sensitivity [2].

Construction of Complex, Multifunctional NIR Probes for Targeted Imaging

The dual-carboxyl functionality of Cy7 diacid enables the creation of advanced molecular probes that cannot be synthesized with monofunctional dyes. It can serve as a homobifunctional crosslinker to create dye-labeled protein conjugates with controlled stoichiometry or as a central hub for attaching both a targeting ligand (e.g., a peptide or antibody fragment) and a second functional moiety, such as a therapeutic drug or a second imaging agent [3]. This is essential for developing theranostic agents or dual-modal imaging probes where precise control over molecular architecture is paramount.

Long-Term Live-Cell and Deep-Tissue NIR Tracking Studies

For experiments involving extended time-lapse microscopy or in vivo tracking, the combination of Cy7 diacid's enhanced photostability and its NIR emission (740/770 nm) is crucial. The improved photostability allows for continuous monitoring of cellular processes for longer durations with reduced signal loss, while the NIR wavelength minimizes phototoxicity and provides deeper tissue penetration with lower autofluorescence background [4]. This is a significant advantage over less photostable or visible-wavelength dyes for longitudinal studies.

High-Density and Reproducible Labeling of Nanoparticles and Biomaterials

The high aqueous solubility (>5 mg/mL) of Cy7 diacid enables efficient, non-aggregating surface functionalization of water-dispersible nanoparticles (e.g., liposomes, polymeric micelles) [5]. Unlike hydrophobic Cy7 dyes that require organic solvents and risk inducing nanoparticle aggregation, Cy7 diacid can be conjugated directly in aqueous buffers via its carboxyl groups, ensuring a homogeneous, stable, and highly fluorescent nanoparticle formulation suitable for in vivo biodistribution studies and therapeutic monitoring.

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